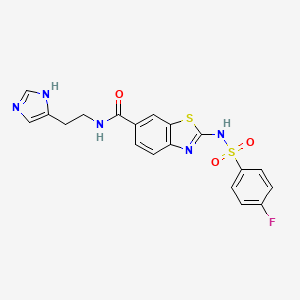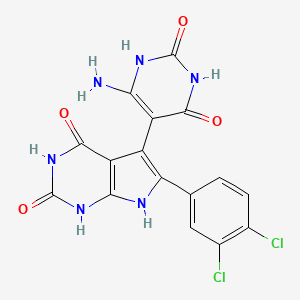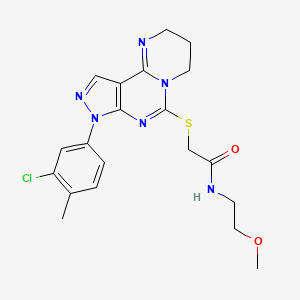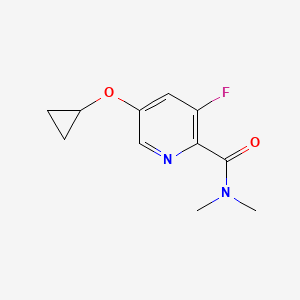
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol. This compound is characterized by its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to the picolinamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide typically involves multiple steps, starting with the preparation of the picolinamide core. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The starting material, picolinic acid, is converted to picolinamide through a reaction with ammonia or an amine derivative.
Introduction of the Fluorine Atom: The picolinamide core is then fluorinated using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a cyclopropyl alcohol derivative reacts with the fluorinated picolinamide.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced through a reaction with dimethylamine under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted picolinamides and related compounds.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving picolinamide derivatives.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the biological system and the specific disease being targeted.
Comparación Con Compuestos Similares
3-Cyclopropoxy-5-fluoro-N-methylaniline
3-Cyclopropoxy-5-fluoro-N,N-dimethylpicolinamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H13FN2O2 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-fluoro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)11(15)10-9(12)5-8(6-13-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RBNXJLPZAGCQLF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine](/img/structure/B15174335.png)
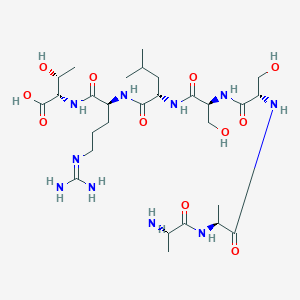
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
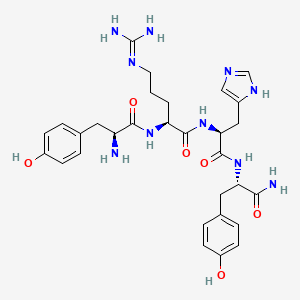
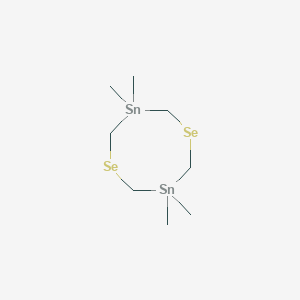
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
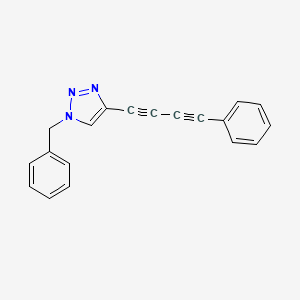
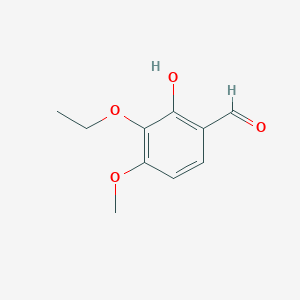
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
